molecular formula C24H16N4O3 B5007148 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione

14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione

Cat. No.: B5007148
M. Wt: 408.4 g/mol
InChI Key: YLHOUASIOUQOEY-UHFFFAOYSA-N
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Description

14-Phenyl-3,10,15,22-tetrazapentacyclo[119001,1004,9016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functionalization steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 14-Phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its pentacyclic framework and the presence of multiple reactive sites make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

14-phenyl-3,10,15,22-tetrazapentacyclo[11.9.0.01,10.04,9.016,21]docosa-4,6,8,13,16,18,20-heptaene-2,11,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O3/c29-21-19-20(14-8-2-1-3-9-14)25-15-10-4-5-11-16(15)27-24(19)23(31)26-17-12-6-7-13-18(17)28(24)22(21)30/h1-13,25,27H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHOUASIOUQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C(=O)N4C3(C(=O)NC5=CC=CC=C54)NC6=CC=CC=C6N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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